1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea
Description
1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea is a complex organic compound that features a piperidine ring substituted with a cyanopyridine group and an ethylsulfanylpropyl urea moiety
Properties
IUPAC Name |
1-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c1-2-24-11-3-8-19-17(23)21-15-6-9-22(10-7-15)16-5-4-14(12-18)13-20-16/h4-5,13,15H,2-3,6-11H2,1H3,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPYFUIQMMAWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCNC(=O)NC1CCN(CC1)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyanopyridine Group: The cyanopyridine group can be introduced via nucleophilic substitution reactions using cyanopyridine derivatives.
Attachment of the Ethylsulfanylpropyl Urea Moiety: This step involves the reaction of the piperidine derivative with ethylsulfanylpropyl isocyanate under controlled conditions to form the final urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanopyridine group can be reduced to form aminopyridine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aminopyridine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea involves its interaction with specific molecular targets. The cyanopyridine group may interact with nucleophilic sites on proteins or enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The ethylsulfanylpropyl urea moiety may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- **1-(5-Bromo-3-cyanopyridin-2-yl)piperidin-4-yl]-3-methylurea
- **1-(5-Fluoro-3-cyanopyridin-2-yl)piperidin-4-yl]-3-ethylurea
Uniqueness
1-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-3-(3-ethylsulfanylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
